4-(3-Bromopropyl)oxane
Overview
Description
4-(3-Bromopropyl)oxane is a chemical compound with the CAS Number: 1050496-70-2 . It has a molecular weight of 207.11 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of 4-(3-Bromopropyl)oxane is 4-(3-bromopropyl)tetrahydro-2H-pyran . The Inchi Code is 1S/C8H15BrO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2 . The compound contains a total of 25 bonds, including 10 non-H bonds, 2 rotatable bonds, 1 six-membered ring, and 1 aliphatic ether .Physical And Chemical Properties Analysis
4-(3-Bromopropyl)oxane is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Specific Scientific Field: Chemistry
- Summary of the Application: “4-(3-Bromopropyl)oxane” is used in the synthesis of halogen exchanged silsesquioxanes . These compounds are more reactive halide compounds .
- Methods of Application or Experimental Procedures: The synthesis involves a “one pot” method, starting from octakis (3-chloropropyl)octasilsesquioxane . Factors such as metal halides, solvent effects, phase transfer catalysts, alkylating agent and reaction times play important roles in the halogen exchange reactions .
- Results or Outcomes: The result of the synthesis is the production of more reactive halide compounds: octakis (3-bromopropyl)octasilsesquioxane . The complete halogen exchange is confirmed by 1H, 13C and 29Si NMR spectroscopy, ESI-MS, elemental analysis and single-crystal X-ray diffraction analysis .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been assigned the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Relevant Papers A spectroscopic investigation and computational study of 4-(3-bromopropyl)-4-azatricyclo [5.2.2.0(2,6)]undecane-3,5,8-trione has been conducted . The study analyzed the vibrational wavenumbers of the compound theoretically using the Gaussian03 set of quantum chemistry codes . The first hyperpolarizability of the compound was found to be very high, making it an attractive object for future studies of nonlinear optics .
properties
IUPAC Name |
4-(3-bromopropyl)oxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c9-5-1-2-8-3-6-10-7-4-8/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUJTGWHAHQUFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromopropyl)oxane | |
CAS RN |
1050496-70-2 | |
Record name | 4-(3-bromopropyl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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